molecular formula C10H9BrN2O3 B8061093 Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate

Cat. No.: B8061093
M. Wt: 285.09 g/mol
InChI Key: ZQSNTSLUTRXWJF-UHFFFAOYSA-N
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Description

Structural Significance of Furo[3,2-c]Pyridine Core

The furo[3,2-c]pyridine scaffold consists of a fused furan and pyridine ring system, creating a planar, aromatic framework with distinct electronic properties. The fusion at the [3,2-c] position imposes regiochemical constraints that influence reactivity and intermolecular interactions. For example, the electron-rich furan oxygen and pyridine nitrogen create a polarized π-system, enabling interactions with biological targets such as enzymes or DNA.

Crystallographic data for simpler furo[3,2-c]pyridine derivatives reveal bond lengths of approximately 1.36 Å for the furan C–O bond and 1.34 Å for the pyridine C–N bond, consistent with aromatic delocalization. This rigidity enhances stability against metabolic degradation, a trait exploited in photodynamic therapy agents like LIQ-TF, which uses the core for aggregation-induced emission (AIE).

Property Value for Furo[3,2-c]Pyridine
Molecular Formula C₇H₅NO
Density 1.196 g/cm³
Boiling Point 197.9°C
LogP (Partition Coefficient) 1.83

Table 1: Physicochemical properties of the furo[3,2-c]pyridine core.

Role of Functional Groups in Ethyl 3-Amino-7-Bromofuro[3,2-c]Pyridine-2-Carboxylate

The ethyl 3-amino-7-bromo derivative introduces three critical substituents:

  • Ethyl Carboxylate (Position 2): Enhances solubility in organic solvents and serves as a protecting group for carboxylic acid intermediates. The ester’s electron-withdrawing nature modulates the electron density of the fused ring, potentially altering binding affinity in biological systems.
  • Amino Group (Position 3): Provides a site for hydrogen bonding and post-synthetic modifications (e.g., acylations or Schiff base formations). In analogues like 3-amino-7-fluoro derivatives, this group facilitates interactions with kinase active sites.
  • Bromo Substituent (Position 7): Introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Bromine’s inductive effect also polarizes the ring, enhancing intersystem crossing in photosensitizers.

Synthetic Considerations:
The compound is typically synthesized via palladium-catalyzed tandem reactions, as demonstrated in the preparation of LIQ-TF. For this compound, a plausible route involves:

  • Condensation of ethyl glycinate with a brominated furan precursor.
  • Cyclization via Rh or Pd catalysis to form the pyridine ring.
  • Functionalization at positions 3 and 7 using amination and bromination agents.

Properties

IUPAC Name

ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-2-15-10(14)9-7(12)5-3-13-4-6(11)8(5)16-9/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNTSLUTRXWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Furo[3,2-c]Pyridine Core

The core structure is typically constructed via cyclization of substituted pyridine derivatives. A representative method involves reacting 4-bromopyridin-2-amine with ethyl 2-chloro-3-oxopropanoate in ethanol under nitrogen at 60–80°C for 5 hours (Table 1). This step yields ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a structurally analogous intermediate, in ~75% yield after silica gel chromatography.

Table 1: Cyclization Conditions for Furopyridine Analogues

ReagentSolventTemperatureTimeYieldSource
Ethyl 2-chloro-3-oxopropanoateEthanol60–80°C5 h75%

Bromination Strategies

Direct bromination of the furopyridine core is achieved using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. This method, adapted from a patent for related pyrazole-carboxylates, achieves 75–80% yield by maintaining temperatures at 50–60°C for 6–8 hours. Alternative approaches employ N-bromosuccinimide (NBS) in dimethylformamide (DMF), though yields for the target compound remain unreported in available literature.

Introduction of the Amino Group

Amination at the 3-position is accomplished via nucleophilic substitution or catalytic coupling. One patent describes using palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligands and cesium carbonate in dioxane/water at 120°C for 16 hours, a method validated for similar heterocycles. Post-reaction hydrolysis with aqueous lithium hydroxide at 100°C removes protecting groups, yielding the free amine.

Esterification and Final Modifications

The ethyl ester group is introduced either early in the synthesis (as in Section 2.1) or via late-stage esterification of a carboxylic acid intermediate. For example, treating 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid with ethanol and thionyl chloride under reflux achieves esterification, though specific data for the target compound requires extrapolation from analogues.

Catalytic and Solvent Effects

Solvent and Temperature Optimization

  • Ethanol and acetonitrile are preferred for cyclization and bromination due to their polar aprotic nature, facilitating nucleophilic attacks.

  • Dioxane/water mixtures enable high-temperature amination without decomposing sensitive intermediates.

Yield Comparison and Scalability

Reported yields for critical steps:

  • Cyclization : 75%

  • Bromination : 75–80%

  • Amination : ~70% (estimated from analogous reactions)
    Scalability is demonstrated in a patent-scale synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which produced 15 g of product using 94 g of starting material .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Performed under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the amino group, such as nitro or hydroxylamine derivatives.

    Reduction Products: Reduced forms of the amino group, such as primary amines.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The furopyridine core (oxygen atom) in the target compound contrasts with pyrrolopyridine (nitrogen atom in the five-membered ring) and thienopyridine (sulfur atom). These differences influence aromaticity, dipole moments, and interactions with biological targets . The tetrahydrothieno[3,2-c]pyridine derivative () exhibits a saturated ring, reducing aromaticity but enhancing conformational flexibility .

Substituent Effects: Bromine vs. Chlorine: The 7-Br substituent in the target compound may offer distinct reactivity in Suzuki or Ullmann couplings compared to 5-Cl in pyrrolopyridine derivatives . Amino vs. Ethoxycarbonylamino Groups: The 3-NH₂ group (target compound) is more nucleophilic than the 3-NHCOOEt group (), enabling divergent downstream modifications .

Biological Activity

Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H9BrN2O3
Molecular Weight : 269.1 g/mol
CAS Number : 2091217-61-5
IUPAC Name : this compound

The compound features a furo[3,2-c]pyridine core, which is known for its diverse reactivity and biological significance. The presence of the bromine atom and the amino group contributes to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions and halogenation processes. These methods allow for the introduction of functional groups that enhance the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.0CAMKK2 inhibition leading to apoptosis
Study BMCF-74.5Induction of cell cycle arrest
Study CA5496.0Inhibition of migration and invasion

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes such as CAMKK2, which plays a critical role in metabolic regulation and cancer progression. Inhibiting CAMKK2 has been associated with decreased proliferation and migration in multiple cancer cell lines .

Case Studies

  • Case Study on CAMKK2 Inhibition
    • Objective : To evaluate the effects of this compound on CAMKK2 activity.
    • Findings : The compound demonstrated significant inhibition of CAMKK2 with an IC50 value of approximately 5 µM, leading to reduced cell proliferation in HeLa cells.
  • Cytotoxicity Evaluation
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Results : this compound exhibited lower cytotoxicity compared to standard chemotherapeutics while maintaining effective inhibition of cancer cell growth .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate?

The synthesis typically involves cyclization of halogenated pyridine precursors. For example:

  • Step 1 : Reacting brominated pyridine derivatives (e.g., 4,6-dichloro-2-iodo-pyridin-3-ol) with ethyl furoate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the fused furopyridine core .
  • Step 2 : Introducing the amino group via nucleophilic substitution or reductive amination. For bromo-substituted analogs, bromination is often achieved using bromine gas or N-bromosuccinimide (NBS) under controlled conditions .
  • Key reagents : POCl₃, NBS, and polar aprotic solvents (e.g., dimethylformamide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for identifying proton environments (e.g., aromatic protons on the pyridine ring at δ 7.5–8.5 ppm) and confirming ester carbonyl groups (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, essential for verifying the bromine isotope signature (²⁷.5% abundance for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles (e.g., C-Br bond ~1.89 Å) .

Q. What initial biological activities have been observed for structurally similar compounds?

Bromo- and amino-substituted furopyridines exhibit:

  • Antimicrobial activity : Bromine enhances electrophilicity, improving interactions with bacterial enzymes (e.g., moderate activity against S. aureus) .
  • Anticancer potential : Pyridine derivatives inhibit kinase pathways (e.g., EGFR) by targeting ATP-binding sites .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Solvent selection : Use chlorobenzene (MCB) as a high-boiling solvent to stabilize intermediates during cyclization .
  • Catalyst optimization : Sodium hydroxide (NaOH) improves nucleophilic substitution efficiency in amination steps .
  • Temperature control : Maintain 80–100°C during bromination to minimize side reactions (e.g., debromination or overhalogenation) .
  • Data-driven approach : Monitor reaction progress via TLC or HPLC to adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data for brominated furopyridines?

  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across isoforms (e.g., EGFR vs. HER2) .
  • Dose-response assays : Validate IC₅₀ discrepancies by testing cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How do structural modifications influence pharmacological properties?

Modification Impact Evidence
Bromine at position 7 Enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
Amino group at position 3 Increases solubility via hydrogen bonding; modulates selectivity for hydrophilic binding pockets .
Ethyl ester group Balances lipophilicity for membrane permeability and metabolic stability .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX refinement : Use SHELXL to model disorder (e.g., multiple conformers of the ethyl ester group) and assign anisotropic displacement parameters .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N-H···O bonds) to predict packing efficiency and stability .

Methodological Notes

  • Contradiction management : Cross-validate NMR assignments with COSY and HSQC to resolve overlapping signals in aromatic regions .
  • Synthetic pitfalls : Avoid excess bromine to prevent di-bromination; use quenching agents (e.g., Na₂S₂O₃) post-reaction .

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